3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.58 g/mol . It is a cyclobutane derivative with a bromophenyl group attached to the cyclobutane ring and an amine group, which is further converted to its hydrochloride salt form for enhanced stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Grignard reaction or a Suzuki coupling using appropriate bromophenyl precursors.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
- 3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
- 3-(2-Iodophenyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(2-Bromophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(2-bromophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWREYHVYOQULQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.